2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid
Description
This compound is a cyclohexane-based acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene linker to the cyclohexyl ring. The Boc group (2-methylpropan-2-yloxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMMQRXDBVDYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143749 | |
| Record name | trans-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180046-57-5 | |
| Record name | trans-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid typically involves multiple steps One common method starts with the cyclohexyl ring, which is functionalized to introduce the amine group This amine is then protected using tert-butoxycarbonyl chloride to form the BOC-protected amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The BOC-protected amine group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid (TFA), followed by substitution reactions using various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The BOC-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Hydroxyl vs.
- Alkyl Chain Modifications: The 2-methylbutan-2-yl substituent (1041608-95-0) introduces steric bulk, likely reducing rotational freedom and affecting binding interactions in biological systems compared to the Boc-protected methylene linker in the target compound .
- Amino Group Variations: The ethylamino-substituted analog (1353945-98-8) introduces a secondary amine, altering electronic properties and hydrogen-bonding capacity relative to the Boc-protected primary amine in the target compound .
Biological Activity
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid, also known by its chemical identifier 180046-57-5, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure includes a cyclohexyl ring, an acetic acid moiety, and a tert-butoxycarbonyl (BOC) protected amine group, which contribute to its potential biological activities.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight : 271.36 g/mol
- Functional Groups : Cyclohexyl, acetic acid, BOC-protected amine
- IUPAC Name : 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The BOC-protected amine can be deprotected to reveal a free amine, which may participate in biochemical pathways that modulate enzyme activity or receptor interactions. This interaction is crucial for its potential therapeutic effects, particularly in cancer therapy and anti-inflammatory applications.
Cancer Therapy
Research indicates that compounds similar to 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid can act as cyclin-dependent kinase (CDK) inhibitors, which are essential in regulating cell cycle progression. By inhibiting specific kinases involved in cell division, these compounds may help in controlling tumor growth and proliferation.
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. It has been suggested that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on COX-1 and COX-2 enzymes. For example:
- IC50 Values : Compounds derived from similar scaffolds have shown IC50 values ranging from 0.06 μM to 0.97 μM against COX-2, indicating potent inhibitory activity .
Safety Profile
Toxicological assessments of related compounds have shown favorable safety profiles, with minimal adverse effects on liver and kidney function markers (AST, ALT, creatinine) during preclinical evaluations. This suggests that 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid may also possess a favorable safety profile for therapeutic use.
Data Table: Biological Activity Overview
| Activity | Target | Effect | IC50 Value (μM) |
|---|---|---|---|
| CDK Inhibition | Various CDKs | Modulates cell cycle progression | Not specified |
| COX-1 Inhibition | COX-1 | Anti-inflammatory | Moderate |
| COX-2 Inhibition | COX-2 | Anti-inflammatory | 0.06 - 0.97 |
| Toxicity Assessment | Liver/Kidney Enzymes | Minimal adverse effects | Safe |
Case Studies
A case study involving similar compounds highlighted their effectiveness in reducing paw thickness in animal models of inflammation by over 60%, demonstrating their potential as effective anti-inflammatory agents . These findings support the hypothesis that 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid could be developed further for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
